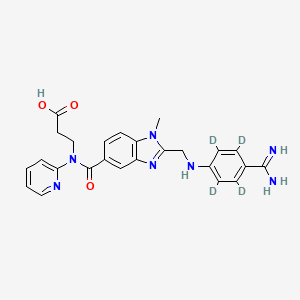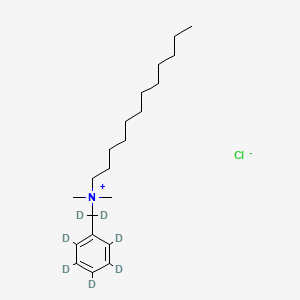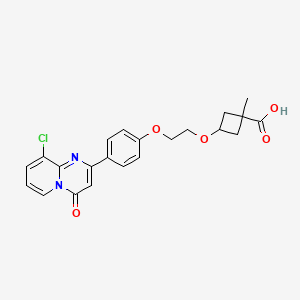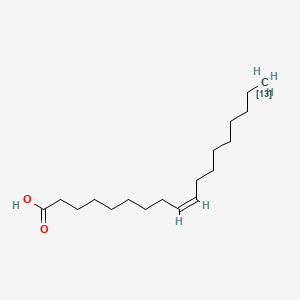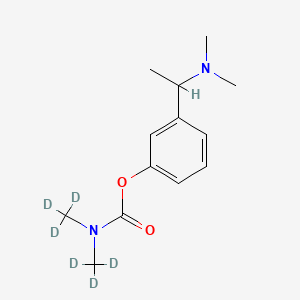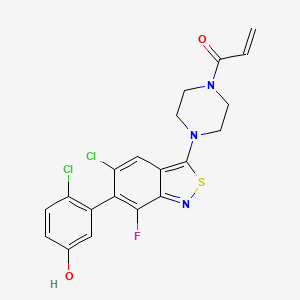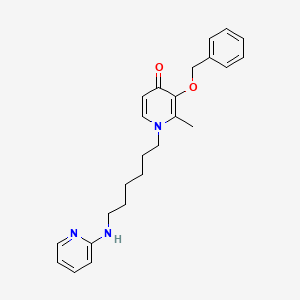
BChE-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BChE-IN-6 is a compound that functions as an inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase is found in the liver and blood plasma and is involved in the detoxification of various poisons, including organophosphate nerve agents and pesticides. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BChE-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic route may vary, but common steps include:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of this compound.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, or reduction.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions on a large scale.
Automated Purification Systems: These systems are employed to efficiently purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: BChE-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
科学研究应用
BChE-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on enzyme function and regulation.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用机制
BChE-IN-6 exerts its effects by inhibiting the activity of butyrylcholinesterase. The mechanism involves binding to the active site of the enzyme, preventing it from hydrolyzing its natural substrates. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions where cholinergic signaling is impaired, such as Alzheimer’s disease. The molecular targets and pathways involved include the cholinergic system and related signaling pathways.
相似化合物的比较
BChE-IN-6 is compared with other butyrylcholinesterase inhibitors, highlighting its unique properties:
Similar Compounds: Other inhibitors include donepezil, rivastigmine, and galantamine.
Uniqueness: this compound may exhibit higher selectivity, potency, or different pharmacokinetic properties compared to these compounds.
属性
分子式 |
C24H29N3O2 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
2-methyl-3-phenylmethoxy-1-[6-(pyridin-2-ylamino)hexyl]pyridin-4-one |
InChI |
InChI=1S/C24H29N3O2/c1-20-24(29-19-21-11-5-4-6-12-21)22(28)14-18-27(20)17-10-3-2-8-15-25-23-13-7-9-16-26-23/h4-7,9,11-14,16,18H,2-3,8,10,15,17,19H2,1H3,(H,25,26) |
InChI 键 |
QQUBQWRVRFCKMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CN1CCCCCCNC2=CC=CC=N2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


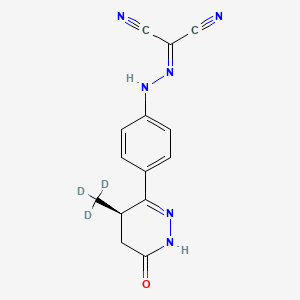

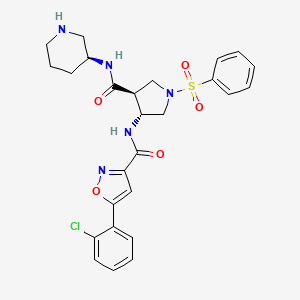
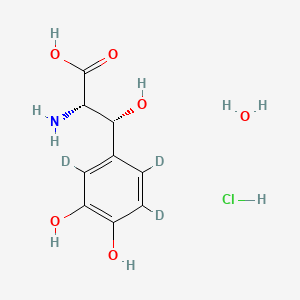
![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
